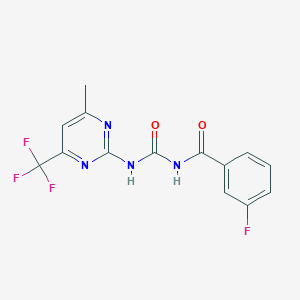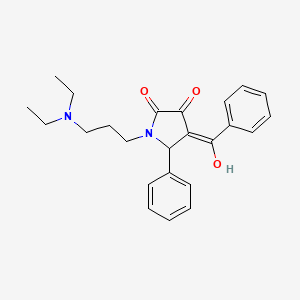![molecular formula C28H22FN5O3 B11507843 5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507843.png)
5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can be achieved through various synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
In an industrial setting, the preparation of this compound may involve a multi-step synthesis starting from commercially available precursors. The process typically includes steps such as diazotization, cyclization, and chlorination, followed by purification to achieve high yield and purity .
Chemical Reactions Analysis
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like 2,2-dialkylglycine decarboxylase, which plays a role in bacterial metabolism . The compound’s structure allows it to form stable complexes with these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE include other pyrazole derivatives such as 3(5)-amino-5(3)-hydroxy pyrazoles These compounds share the pyrazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C28H22FN5O3 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C28H22FN5O3/c1-35-24-13-19(14-25(36-2)27(24)37-17-18-8-10-21(29)11-9-18)12-20(15-30)26-23(16-31)28(32)34(33-26)22-6-4-3-5-7-22/h3-14H,17,32H2,1-2H3/b20-12+ |
InChI Key |
OAYXSGSCZLKWGH-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B11507768.png)
![2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11507776.png)

![4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11507786.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507792.png)


![4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B11507810.png)
![N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11507813.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507815.png)
![Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11507829.png)
![12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine](/img/structure/B11507846.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11507847.png)
